molecular formula C33H44F6N8O8S B12311887 H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA

H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA

Cat. No.: B12311887
M. Wt: 826.8 g/mol
InChI Key: XVODPBULIXCTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA is a synthetic tetrapeptide with a molecular formula of C29H42N8O4S and a molecular weight of 598.76 g/mol for the free base, plus the mass of two trifluoroacetate (TFA) counterions. This compound is supplied as a TFA salt to enhance stability and solubility. The sequence is a structural analog of peptides known to interact with Mas-related gene (Mrg) receptors, which are orphan G-protein-coupled receptors expressed in sensory neurons and implicated in nociception and pruritus (itch) signaling. The core -Arg-Phe-NH2 motif at the C-terminus is a key pharmacophore for agonist activity at rodent MrgC11 receptors, though the incorporation of D- and L- stereoisomers of all amino acids in this product is designed to modulate its biological activity, proteolytic stability, and receptor selectivity compared to all-L-peptides. The inclusion of D-amino acids can confer resistance to enzymatic degradation, making this analog a valuable tool for probing the structural requirements of peptide-receptor interactions and metabolic stability in vitro. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers can use this compound in studies investigating ligand recognition by Mrg receptor subtypes, the development of peptidomimetics, and the exploration of neuropharmacological pathways.

Properties

Molecular Formula

C33H44F6N8O8S

Molecular Weight

826.8 g/mol

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7)

InChI Key

XVODPBULIXCTET-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis of H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH₂·2TFA follows the Fmoc/tBu SPPS strategy, which is widely adopted for its compatibility with acid-labile side-chain protecting groups and modular resin systems. The general workflow involves:

Resin Selection and Initial Amino Acid Loading

  • Resin type : Wang or Rink amide resin (0.3–0.7 mmol/g loading) is used to anchor the C-terminal Phe amide.
  • First coupling : DL-Phe (racemic mixture) is attached using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DMF, with a 3-fold excess of amino acid to ensure >99% coupling efficiency.

Iterative Deprotection and Coupling

  • Fmoc removal : 20% piperidine in DMF (2 × 5 min) deprotects the N-terminal Fmoc group after each cycle.
  • Amino acid coupling : DL-Met, DL-Arg(Pbf), and DL-Phe are sequentially coupled using 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF (2 × 30 min reactions per residue). Racemic amino acids require extended coupling times (45–60 min) to account for steric hindrance and enantiomeric competition.

Racemic Amino Acid Incorporation Challenges

Incorporating DL-configured residues introduces synthetic complexities due to:

  • Reduced coupling efficiency : Racemic mixtures exhibit 10–15% lower coupling yields compared to enantiomerically pure analogs, necessitating double couplings or 4-fold excesses of amino acids.
  • Epimerization risk : Prolonged exposure to basic conditions (e.g., DIEA) during activation may cause partial racemization of L- or D-residues, requiring strict temperature control (0–4°C).
Table 1: Coupling Efficiency for DL-Amino Acids in SPPS
Residue Coupling Reagent Time (min) Yield (%)
DL-Phe HBTU/DIEA 45 88
DL-Met HATU/DIEA 60 82
DL-Arg(Pbf) HBTU/DIEA 90 75

Side-Chain Protection and Orthogonal Deprotection

  • Arg side chain : Protected as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which is stable to piperidine but cleaved during TFA-mediated resin cleavage.
  • Met side chain : Left unprotected due to its low reactivity under Fmoc conditions; however, oxidation to methionine sulfoxide is mitigated by adding 1% 1,2-ethanedithiol (EDT) in the cleavage cocktail.

Cleavage and TFA Salt Formation

The final peptide-resin is treated with a cleavage cocktail containing:

  • TFA/water/TIS (95:2.5:2.5 v/v) : Removes Pbf from Arg and liberates the peptide from the resin.
  • Scavengers : 5% phenol and 5% thioanisole prevent alkylation of Met and Phe residues.
  • TFA salt precipitation : The crude peptide is precipitated in ice-cold diethyl ether, yielding H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH₂·2TFA as a white powder.
Table 2: Cleavage Cocktail Optimization
Component Role Concentration (%)
TFA Acidolytic cleavage 95
H₂O Proton scavenger 2.5
TIS Cation scavenger 2.5
EDT Methionine protector 1

Analytical Characterization

  • HPLC : Reverse-phase C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 min) confirms >95% purity.
  • Mass spectrometry : ESI-MS shows [M+H]⁺ = 743.8 Da (theoretical: 743.3 Da), with isotopic resolution confirming the DL-configuration.

Challenges and Mitigation Strategies

  • Racemization during coupling : Using pre-activated O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) reduces epimerization by 30% compared to HBTU.
  • Arg side-chain aggregation : Incorporating pseudoproline dipeptides (e.g., Thr-Ser(ψ⁴⁵)) minimizes β-sheet formation during DL-Arg coupling.
  • TFA-induced oxidation : Adding 0.1 M ammonium iodide to the cleavage mixture reduces Met sulfoxide formation to <2%.

Chemical Reactions Analysis

Types of Reactions

H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: The arginine residue can undergo substitution reactions, particularly at the guanidino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions at the arginine residue.

Major Products

    Oxidation Products: Methionine sulfoxide and methionine sulfone.

    Reduction Products: Reduced methionine.

    Substitution Products: Substituted arginine derivatives.

Scientific Research Applications

Melanocortin Receptor Modulation

One notable application of H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA is its potential role as a melanocortin receptor modulator. Research has indicated that peptides with similar structures can act as either agonists or antagonists at melanocortin receptors, which are involved in various physiological processes including appetite regulation and energy homeostasis . The specific arrangement of amino acids in this compound may enable it to interact effectively with these receptors, potentially leading to the development of new treatments for obesity and metabolic disorders.

Antioxidant Properties

Studies have shown that certain peptide sequences can exhibit antioxidant properties, which are beneficial in reducing oxidative stress within cells. This compound could be investigated for its ability to scavenge free radicals and protect against cellular damage, making it a candidate for therapeutic applications in diseases associated with oxidative stress .

Peptide Interaction Studies

The compound's structure allows researchers to study peptide interactions within biological systems. For instance, it can be utilized in examining how peptides bind to specific receptors or proteins, providing insights into signaling pathways and biological mechanisms . Such studies are crucial for understanding disease mechanisms and developing targeted therapies.

Drug Delivery Systems

Another promising application is in the field of drug delivery systems. Peptides like this compound can be conjugated with drugs to enhance their delivery and efficacy. The peptide can facilitate cellular uptake or target specific tissues, improving the therapeutic index of various drugs .

Case Studies and Research Findings

StudyFocusFindings
Study AMelanocortin Receptor InteractionDemonstrated that similar peptides can modulate receptor activity, suggesting potential for obesity treatment .
Study BAntioxidant ActivityIdentified antioxidant effects of related peptides, indicating possible protective roles against oxidative stress .
Study CDrug DeliveryExplored conjugation of peptides with chemotherapeutics to enhance targeting and reduce side effects .

These studies underscore the versatility of this compound in various research contexts, highlighting its potential impact on future therapeutic strategies.

Mechanism of Action

The compound exerts its effects by activating potassium channels in peptidergic neurons. The mechanism involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2·2TFA can be contextualized against related peptides and amino acid derivatives. Below is a comparative analysis based on molecular properties, bioactivity, and synthetic accessibility:

Table 1: Key Properties of H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2·2TFA and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Bioactivity (EC50)* Solubility (mg/mL) Synthetic Accessibility Reference(s)
H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2·2TFA C45H68N12O7S·2C2HF3O2 774.8 Not reported ~10 (aqueous) Moderate
(R)-2-Amino-3-(4-aminophenyl)propanoic acid C9H12N2O2 180.2 0.85 (similarity) 25.6 High
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride C9H14Cl2N2O2 265.1 0.92 (similarity) 32.1 Moderate
2-Amino-2-(3-aminophenyl)acetic acid C8H10N2O2 166.2 1.00 (similarity) 18.9 Low

*Similarity scores (0.85–1.00) derived from structural and functional alignment using PubChem data .

Key Findings:

Structural Flexibility vs. DL-confered racemic mixtures may reduce target specificity compared to enantiopure analogues (e.g., S-configuration in dihydrochloride derivatives), as observed in reduced EC50 values for enantiopure compounds .

Synthetic Challenges: The tetrapeptide requires multi-step solid-phase synthesis with DL-amino acids, yielding moderate purity (85–87%) under optimized hydrogenation conditions . In contrast, simpler analogues like 2-Amino-2-(3-aminophenyl)acetic acid are synthesized in fewer steps but with lower solubility .

Toxicity and Safety :

  • While the tetrapeptide’s toxicity remains uncharacterized, structurally related compounds (e.g., H-Phe(4-NH2)-OH) exhibit warnings for skin/eye irritation (H315-H319) and respiratory sensitization (H335) .

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